2-[2-(4-Iodophenyl)ethoxy]oxane is a chemical compound with the molecular formula CHIO and a molecular weight of 332.18 g/mol. It is classified as an organic compound, specifically an ether, due to the presence of an oxane ring (tetrahydropyran) and an ethoxy group attached to a phenyl ring substituted with iodine. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under the CAS number 163070-73-3. It is synthesized from readily available starting materials, making it accessible for laboratory and industrial use. The classification of 2-[2-(4-Iodophenyl)ethoxy]oxane falls within the broader category of halogenated organic compounds, which are often utilized in various chemical reactions due to their reactivity.
The synthesis of 2-[2-(4-Iodophenyl)ethoxy]oxane can be achieved through several methods:
The molecular structure of 2-[2-(4-Iodophenyl)ethoxy]oxane features:
The InChI key for this compound is NYMCUWWWGXBMKT-UHFFFAOYSA-N, and its canonical SMILES representation is C1CCOC(C1)OCCC2=CC=C(C=C2)I.
2-[2-(4-Iodophenyl)ethoxy]oxane can participate in various chemical reactions:
These reactions often require specific catalysts or reagents, such as palladium or copper salts for substitution reactions, and oxidizing agents like potassium permanganate for oxidation.
The mechanism of action for 2-[2-(4-Iodophenyl)ethoxy]oxane varies based on its application:
2-[2-(4-Iodophenyl)ethoxy]oxane has a range of applications:
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: